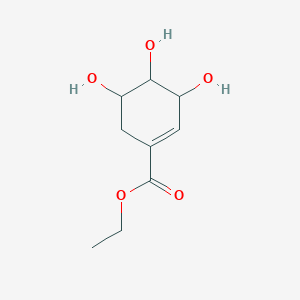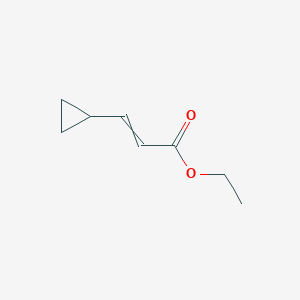
6-Hydroxy Bromantane-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxy Bromantane-d5 is a deuterated derivative of 6-Hydroxy Bromantane, a compound known for its psychostimulant and anxiolytic properties. The molecular formula of this compound is C₁₆H₁₅D₅BrNO, and it has a molecular weight of 327.27 g/mol. This compound is primarily used in scientific research, particularly in the fields of pharmacology and toxicology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy Bromantane-d5 involves the introduction of deuterium atoms into the 6-Hydroxy Bromantane molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve elevated temperatures and pressures to facilitate the incorporation of deuterium atoms into the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The final product is purified using techniques such as chromatography to ensure high purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
6-Hydroxy Bromantane-d5 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of amino or hydroxyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
6-Hydroxy Bromantane-d5 is widely used in scientific research due to its unique properties. Some of its applications include:
Pharmacology: Studying the pharmacokinetics and pharmacodynamics of deuterated compounds.
Toxicology: Investigating the metabolic pathways and toxicity of bromantane derivatives.
Chemistry: Understanding the reaction mechanisms and kinetics of deuterated compounds.
Biology: Exploring the effects of deuterated compounds on biological systems.
Wirkmechanismus
The mechanism of action of 6-Hydroxy Bromantane-d5 is similar to that of its non-deuterated counterpart, 6-Hydroxy Bromantane. It primarily acts on the dopaminergic and serotonergic systems in the brain, leading to increased release and metabolism of dopamine and serotonin. This results in its psychostimulant and anxiolytic effects . The exact molecular targets and pathways involved include dopamine receptors and serotonin transporters .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Hydroxy Bromantane: The non-deuterated version of 6-Hydroxy Bromantane-d5.
Bromantane: A related compound with similar psychostimulant and anxiolytic properties.
Amantadine: Another adamantane derivative with antiviral and antiparkinsonian effects.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which can alter its pharmacokinetic properties, such as increased metabolic stability and altered distribution in the body. This makes it a valuable tool for studying the effects of deuteration on drug metabolism and efficacy .
Eigenschaften
CAS-Nummer |
1794941-97-1 |
|---|---|
Molekularformel |
C₁₆H₁₅D₅BrNO |
Molekulargewicht |
327.27 |
Synonyme |
6-[(4-Bromophenyl-d5)amino]tricyclo[3.3.1.13,7]decan-2-ol; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












